2,4-Dimethoxy-3-methylbenzoic acid

Physicochemical characterization Crystallization Process chemistry

SPECIFIC SUBSTITUTION MATTERS: Choose CAS 81574-49-4 to avoid failed syntheses of benzothiazole STAT3 inhibitors. Its 3-methyl group is critical for target binding geometry. High 145°C melting point enables aggressive solid-phase heating—superior to lower-melting analogs. Water insolubility simplifies anhydrous reactions. Require ≥95% pure solid with NMR/HPLC.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 81574-49-4
Cat. No. B1421990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-3-methylbenzoic acid
CAS81574-49-4
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)C(=O)O)OC
InChIInChI=1S/C10H12O4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5H,1-3H3,(H,11,12)
InChIKeyNNTRIOQTTOYTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-3-methylbenzoic acid (CAS 81574-49-4): A Specialized Benzoic Acid Derivative for Targeted Organic Synthesis and Medicinal Chemistry


2,4-Dimethoxy-3-methylbenzoic acid (CAS 81574-49-4) is a trisubstituted benzoic acid derivative bearing methoxy groups at the 2- and 4-positions and a methyl group at the 3-position, with a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol [1]. This substitution pattern creates a distinct steric and electronic profile that underpins its utility as a versatile building block in organic synthesis, particularly for constructing complex bioactive molecules and pharmaceutical intermediates . The compound is characterized by its solid physical state with a melting point of 142–145 °C and is commercially available with standard purity specifications of ≥95%, supported by analytical certificates including NMR, HPLC, and GC .

Why Unsubstituted or Differently Substituted Benzoic Acids Cannot Replace 2,4-Dimethoxy-3-methylbenzoic Acid


The substitution pattern of 2,4-dimethoxy-3-methylbenzoic acid is not arbitrary; each substituent critically influences its physical properties and reactivity. The 3-methyl group introduces a hydrophobic, electron-donating character and steric bulk that directly impacts intermolecular interactions and reaction outcomes, distinguishing it from simpler analogs like 2,4-dimethoxybenzoic acid or 3-methylbenzoic acid . For instance, the presence of the methyl group raises the melting point by over 30 °C compared to 2,4-dimethoxybenzoic acid and renders the compound insoluble in water, a stark contrast to the high water solubility of its non-methylated counterpart [1]. These differences in physical behavior and electronic structure preclude simple one-to-one substitution in synthetic routes without altering reaction yields, crystallization behaviors, or the bioactivity of downstream products. Therefore, researchers must verify that their protocols are optimized for this specific derivative to ensure reproducible and successful outcomes.

Quantitative Evidence Guide for the Scientific Selection of 2,4-Dimethoxy-3-methylbenzoic acid


Elevated Melting Point Relative to Non-Methylated Analog Enables Distinct Purification and Formulation Strategies

The presence of the 3-methyl group in 2,4-dimethoxy-3-methylbenzoic acid leads to a significantly higher melting point compared to its closest non-methylated analog, 2,4-dimethoxybenzoic acid. This thermal property is a direct consequence of altered intermolecular forces in the solid state, providing a tangible differentiator for material handling and purification [1].

Physicochemical characterization Crystallization Process chemistry

Dramatically Reduced Aqueous Solubility Compared to 2,4-Dimethoxybenzoic Acid Dictates Solvent Selection in Reactions

The 3-methyl substituent of 2,4-dimethoxy-3-methylbenzoic acid drastically alters its solubility profile. Unlike 2,4-dimethoxybenzoic acid, which is highly water-soluble, the target compound is reported to be insoluble in water but freely soluble in organic solvents . This dichotomy is a critical factor in experimental design.

Solubility profiling Reaction medium design Physicochemical properties

Differentiation from Regioisomer 2,6-Dimethoxy-3-methylbenzoic Acid via Unique Substitution Pattern Impacts Downstream Reactivity

The 2,4-dimethoxy substitution pattern is fundamentally distinct from the 2,6-dimethoxy regioisomer. The target compound (2,4-isomer) has a specific spatial arrangement of methoxy groups that influences its electronic distribution and steric hindrance, which directly affects its reactivity in electrophilic aromatic substitution and its suitability as a scaffold in medicinal chemistry .

Regioisomerism Structure-activity relationship Medicinal chemistry

Role as a Key Synthetic Intermediate for STAT3 Inhibitor Development Validates its Value in Medicinal Chemistry

2,4-Dimethoxy-3-methylbenzoic acid is explicitly identified as a key intermediate in the rational design and synthesis of benzothiazole-based derivatives targeting the STAT3 signaling pathway, a validated therapeutic target in oncology . This specific application is not a generic claim for all benzoic acid derivatives.

STAT3 inhibition Cancer therapeutics Drug discovery

High-Value Application Scenarios for 2,4-Dimethoxy-3-methylbenzoic Acid Driven by Quantitative Evidence


Development of STAT3 Signaling Pathway Inhibitors for Oncology Research

Procure 2,4-dimethoxy-3-methylbenzoic acid as a privileged synthetic intermediate for constructing benzothiazole-based compounds that potently inhibit STAT3 phosphorylation and downstream transcriptional activity . Its specific substitution pattern is essential for achieving the required molecular geometry and electronic properties necessary for binding interactions with the target protein, distinguishing it from simpler, non-substituted benzoic acid building blocks.

Solid-Phase Synthesis and Process Development Requiring High Thermal Stability

In protocols involving elevated temperatures for solid-phase reactions, drying, or purification, the elevated melting point of 145 °C provides a critical thermal safety margin. This allows for more aggressive thermal processing conditions without risk of melting or decomposition, making it a superior choice over its lower-melting analog 2,4-dimethoxybenzoic acid (mp 108–112 °C) for solid-phase organic synthesis and automated synthesis platforms .

Organic Synthesis in Anhydrous or Aprotic Solvent Systems

Given its insolubility in water, 2,4-dimethoxy-3-methylbenzoic acid is ideally suited for reactions requiring strictly anhydrous conditions or when performed in organic solvents. Its use eliminates the need for rigorous drying of reagents and solvents that is necessary when using water-soluble analogs, thus streamlining reaction setups in sensitive transformations like esterifications, amide couplings, or organometallic reactions .

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